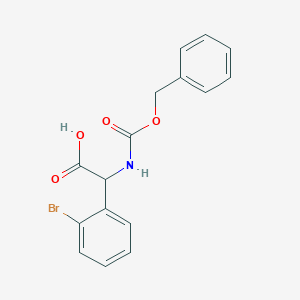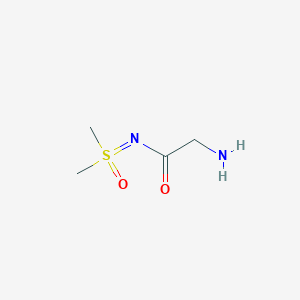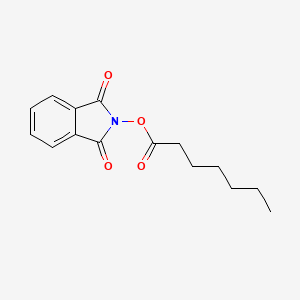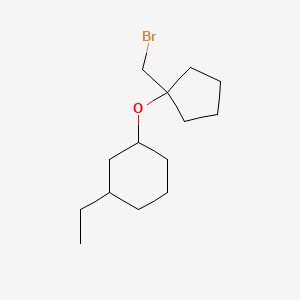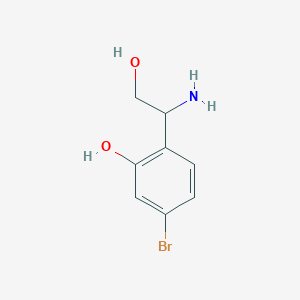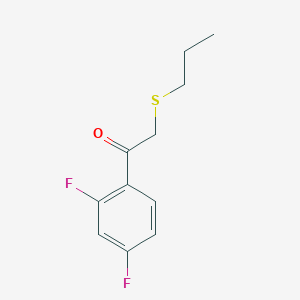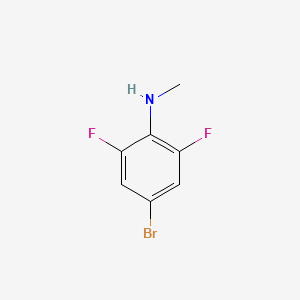![molecular formula C9H11ClN2 B13479509 rac-4-chloro-6-methyl-2-[(1R,2R)-2-methylcyclopropyl]pyrimidine](/img/structure/B13479509.png)
rac-4-chloro-6-methyl-2-[(1R,2R)-2-methylcyclopropyl]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac-4-chloro-6-methyl-2-[(1R,2R)-2-methylcyclopropyl]pyrimidine: is a synthetic organic compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in medicinal chemistry, agriculture, and material science. This particular compound is characterized by the presence of a chloro group, a methyl group, and a cyclopropyl group attached to the pyrimidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac-4-chloro-6-methyl-2-[(1R,2R)-2-methylcyclopropyl]pyrimidine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, a ZnCl₂-catalyzed three-component coupling reaction can be employed to synthesize various substituted pyrimidine derivatives . This method involves the use of functionalized enamines, triethyl orthoformate, and ammonium acetate.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: rac-4-chloro-6-methyl-2-[(1R,2R)-2-methylcyclopropyl]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using suitable reducing agents to yield reduced forms of the compound.
Substitution: The chloro group in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine N-oxides, while reduction can produce dihydropyrimidines.
Scientific Research Applications
rac-4-chloro-6-methyl-2-[(1R,2R)-2-methylcyclopropyl]pyrimidine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Medicine: Pyrimidine derivatives are known for their therapeutic potential, and this compound is investigated for its role in drug development.
Industry: It is used in the development of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of rac-4-chloro-6-methyl-2-[(1R,2R)-2-methylcyclopropyl]pyrimidine involves its interaction with specific molecular targets and pathways. Pyrimidine derivatives often act by inhibiting enzymes or receptors involved in critical biological processes. For example, they may inhibit DNA synthesis by targeting thymidylate synthase or interfere with signal transduction pathways by binding to specific receptors .
Comparison with Similar Compounds
- 4-chloro-6-methyl-2-[(1R,2R)-2-methylcyclopropyl]pyrimidine
- 6-methyl-2-[(1R,2R)-2-methylcyclopropyl]pyrimidine
- 4-chloro-2-[(1R,2R)-2-methylcyclopropyl]pyrimidine
Comparison: rac-4-chloro-6-methyl-2-[(1R,2R)-2-methylcyclopropyl]pyrimidine is unique due to the presence of both chloro and methyl groups on the pyrimidine ring, which can influence its chemical reactivity and biological activity. The cyclopropyl group adds to its structural complexity and potential interactions with biological targets.
This compound’s distinct structure and properties make it a valuable subject of study in various scientific fields, contributing to advancements in chemistry, biology, medicine, and industry.
Properties
Molecular Formula |
C9H11ClN2 |
|---|---|
Molecular Weight |
182.65 g/mol |
IUPAC Name |
4-chloro-6-methyl-2-[(1R,2R)-2-methylcyclopropyl]pyrimidine |
InChI |
InChI=1S/C9H11ClN2/c1-5-3-7(5)9-11-6(2)4-8(10)12-9/h4-5,7H,3H2,1-2H3/t5-,7-/m1/s1 |
InChI Key |
QMYBLLKRHDDYKB-IYSWYEEDSA-N |
Isomeric SMILES |
C[C@@H]1C[C@H]1C2=NC(=CC(=N2)Cl)C |
Canonical SMILES |
CC1CC1C2=NC(=CC(=N2)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


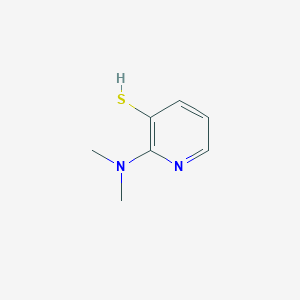
![1-bromo-3-chloro-5H,6H,7H-pyrrolo[1,2-c]imidazole](/img/structure/B13479433.png)
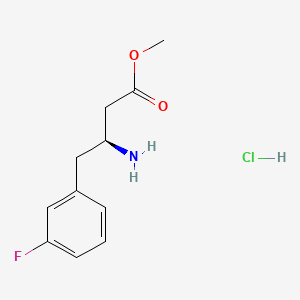
![rel-2-[(2R)-piperidin-2-yl]-5-(trifluoromethyl)pyrimidine hydrochloride](/img/structure/B13479444.png)
